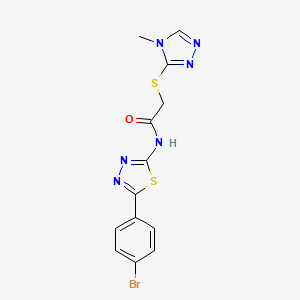

![molecular formula C16H11F3N2O3S2 B2873344 2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole CAS No. 1396870-53-3](/img/structure/B2873344.png)

2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

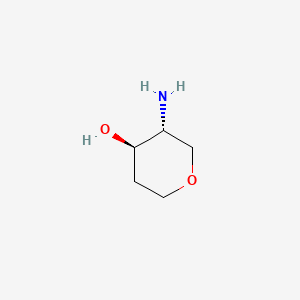

The compound “2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole” is a chemical compound with the molecular formula C12H10F2N2O3S2. It has an average mass of 332.346 Da and a monoisotopic mass of 332.010101 Da .

Molecular Structure Analysis

Thiazoles, which are part of the compound’s structure, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been studied for their potential as antioxidants. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant properties of thiazole derivatives make them candidates for preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds is significant due to their ability to inhibit the production of inflammatory mediators. This makes them useful in the research for treatments of chronic inflammatory diseases .

Antimicrobial Agents

Some thiazole derivatives exhibit antimicrobial activity, which can be harnessed in the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance .

Antifungal Applications

Thiazole compounds have shown promise as antifungal agents. Their ability to disrupt the cell wall of fungi makes them potential candidates for treating fungal infections .

Antiviral Research

The structure of thiazole derivatives allows them to interfere with viral replication. This application is crucial for the development of antiviral drugs, especially for diseases with limited treatment options .

Neuroprotective Properties

Research has indicated that thiazole derivatives may have neuroprotective effects. This could lead to advancements in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antitumor and Cytotoxicity

Thiazole derivatives have been explored for their antitumor properties. They have shown cytotoxicity against various cancer cell lines, making them of interest in cancer research .

ADMET Profile Studies

Thiazole derivatives are also valuable in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Understanding their pharmacokinetic and pharmacodynamic properties is essential for drug development .

properties

IUPAC Name |

2-[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]oxy-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O3S2/c17-9-4-10(18)6-12(5-9)26(22,23)21-7-11(8-21)24-16-20-15-13(19)2-1-3-14(15)25-16/h1-6,11H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUHPEPCASNOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

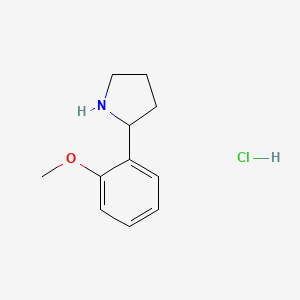

![N-(benzo[d]thiazol-2-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2873265.png)

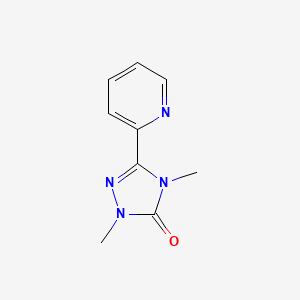

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)

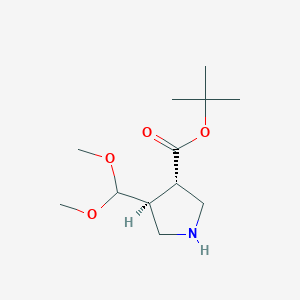

![6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B2873277.png)

![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2873278.png)

![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)

![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)

![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873284.png)